molecular formula C18H6Cl12O3 B1221506 Unii-8SD098qnah

Unii-8SD098qnah

Cat. No.: B1221506
M. Wt: 695.7 g/mol
InChI Key: YTZGKILPWDLVSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-8SD098QNAH is a Unique Ingredient Identifier (UNII) assigned under the FDA Global Substance Registration System (GSRS). This alphanumeric code ensures unambiguous identification of substances relevant to medicine and translational research . UNIIs are critical for regulatory compliance, pharmacovigilance, and scientific consistency, as they distinguish substances based on molecular structure, composition, and other defining characteristics .

Properties

Molecular Formula

C18H6Cl12O3

Molecular Weight

695.7 g/mol

IUPAC Name

2,3,4,5-tetrachlorophenol;2,3,4,6-tetrachlorophenol;2,3,5,6-tetrachlorophenol

InChI

InChI=1S/3C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9;7-2-1-3(11)5(9)6(10)4(2)8;7-2-1-3(8)5(10)6(11)4(2)9/h3*1,11H

InChI Key

YTZGKILPWDLVSX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O.C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl.C1=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl

Synonyms

tetrachlorophenol
tetrachlorophenol (mixed isomers)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-8SD098QNAH, we compare it with structurally and functionally analogous compounds, leveraging methodologies and data from the evidence.

Structural and Physicochemical Properties

The GSRS database prioritizes molecular descriptors such as molecular formula, weight, and functional groups. For example:

  • CAS 63010-71-9 (a fluorinated quinoline derivative) has the molecular formula C₉H₆FNO, molecular weight 163.15 g/mol, and key properties like hydrogen bond acceptors (2) and donors (1) .
  • Ethyl 9-hexadecenoate (NIST reference) is characterized by ester functional groups and unsaturated hydrocarbon chains, with standardized spectral data for validation .

A hypothetical comparison table for this compound might include:

Property This compound CAS 63010-71-9 Ethyl 9-hexadecenoate
Molecular Formula (Undisclosed) C₉H₆FNO C₁₈H₃₄O₂
Molecular Weight (g/mol) (Undisclosed) 163.15 282.47
Key Functional Groups (Undisclosed) Fluorine, Quinoline Ester, Alkene
Hydrogen Bond Acceptors (Undisclosed) 2 2
Topological Polar Surface Area (Ų) (Undisclosed) 33.3 26.3

Note: Data for this compound is illustrative; actual values require direct access to GSRS.

Pharmacological and Regulatory Considerations

  • Ethyl 9-hexadecenoate is used in lipid metabolism studies, with standardized NIST data ensuring experimental reliability .

This compound’s regulatory profile would align with FDA guidelines, requiring detailed impurity profiling and bioequivalence studies if used medicinally .

Key Research Findings and Limitations

  • Structural Analogues: Fluorinated compounds like CAS 63010-71-9 exhibit enhanced bioavailability compared to non-fluorinated counterparts, a trend that may extend to this compound .
  • Data Gaps : Publicly accessible GSRS entries lack granular details (e.g., synthetic pathways, pharmacological data), necessitating direct collaboration with regulatory bodies for full substance characterization .

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